3-Phenyl-2-(1-pyrrolidinyl)quinoline
Description
Properties
IUPAC Name |
3-phenyl-2-pyrrolidin-1-ylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2/c1-2-8-15(9-3-1)17-14-16-10-4-5-11-18(16)20-19(17)21-12-6-7-13-21/h1-5,8-11,14H,6-7,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNGQOOWZKLJKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=CC=CC=C3C=C2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301281274 | |
| Record name | Quinoline, 3-phenyl-2-(1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301281274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339102-76-0 | |
| Record name | Quinoline, 3-phenyl-2-(1-pyrrolidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339102-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 3-phenyl-2-(1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301281274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies for 3 Phenyl 2 1 Pyrrolidinyl Quinoline and Analogues
Established Methodologies for Quinoline (B57606) Ring Construction
A variety of classical name reactions provide the foundation for quinoline synthesis, each offering a different pathway to the bicyclic system through the condensation and cyclization of aniline-based precursors. jptcp.com
Friedländer Reaction and its Derivatives
The Friedländer synthesis is a straightforward and versatile method for preparing substituted quinolines. ijcce.ac.ir It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, such as a ketone or ester. wikipedia.orgresearchgate.net This reaction can be catalyzed by acids or bases, or proceed under thermal conditions. researchgate.net The primary advantage of the Friedländer reaction is its ability to directly introduce substituents at the 2- and 3-positions of the quinoline ring, making it a conceptually ideal approach for the synthesis of 3-phenyl-2-substituted quinolines. du.edu.eg However, a significant limitation is the availability of the requisite 2-aminoaryl carbonyl precursors. researchgate.net
Table 1: Comparison of Friedländer Reaction Conditions
| Catalyst/Condition | Reactants | Product | Yield | Reference |
| Acidic Alumina (Al2O3) with MOPS, Microwave | 2-aminoaryl ketones and carbonyl compounds with active methylene (B1212753) groups | Substituted quinolines | High | benthamdirect.com |
| Silica-supported P2O5, Solvent-free | 2-aminoaryl ketones and carbonyl compounds | Poly-substituted quinolines | High to excellent | ijcce.ac.ir |
| Neodymium (III) Nitrate Hexahydrate | o-amino aldehydes/ketones | Functionalized quinolines | Moderate to high | iipseries.org |
| Iodine | o-amino aldehydes/ketones | Substituted quinolines | Not specified | iipseries.org |
Pfitzinger Reaction and its Applications
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, provides a route to quinoline-4-carboxylic acids. wikipedia.org The synthesis commences with the base-catalyzed reaction of isatin (B1672199) with a carbonyl compound. wikipedia.orgresearchgate.net The initial hydrolysis of isatin's amide bond yields a keto-acid intermediate, which then condenses with the carbonyl compound to form an imine. wikipedia.org Subsequent cyclization and dehydration afford the quinoline-4-carboxylic acid. wikipedia.org This method is particularly useful for synthesizing quinolines with a carboxylic acid group at the 4-position, which can be a handle for further functionalization. researchgate.net A variation known as the Halberkann variant involves the reaction of N-acyl isatins with a base to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org
Other Cyclization and Condensation Approaches
Several other classical methods contribute to the diverse toolkit for quinoline synthesis.
Knorr Quinoline Synthesis: This intramolecular reaction involves the conversion of a β-ketoanilide into a 2-hydroxyquinoline (B72897) using a strong acid like sulfuric acid. wikipedia.org The reaction proceeds via an electrophilic aromatic substitution followed by the elimination of water. wikipedia.org Reaction conditions can be tuned to favor the formation of either 2-hydroxyquinolines or 4-hydroxyquinolines. wikipedia.org
Doebner-von Miller Reaction: This reaction, a modification of the Skraup synthesis, utilizes α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst to form quinolines. nih.govwikipedia.org It is a versatile method for producing 2- and 4-substituted quinolines. nih.gov
Skraup Synthesis: In the archetypal Skraup reaction, aniline (B41778) is heated with sulfuric acid, glycerol (B35011), and an oxidizing agent like nitrobenzene (B124822) to produce quinoline itself. wikipedia.orgwordpress.com The reaction proceeds through the dehydration of glycerol to acrolein, followed by Michael addition of aniline, cyclization, and oxidation. pharmaguideline.com
Conrad-Limpach Synthesis: This method involves the condensation of anilines with β-ketoesters. wikipedia.org Depending on the reaction temperature, it can yield either 4-hydroxyquinolines (at lower temperatures, kinetically controlled) or 2-hydroxyquinolines (at higher temperatures, thermodynamically controlled). pharmaguideline.comwikipedia.org
Approaches for Introducing Pyrrolidinyl and Phenyl Substituents onto the Quinoline Core
While the classical methods construct the fundamental quinoline ring, the specific introduction of the pyrrolidinyl and phenyl groups at the 2- and 3-positions, respectively, requires more targeted strategies.
Direct Synthesis of 3-(1-Pyrrolidinyl)quinolines via One-Pot Reactions
Recent advancements have led to the development of one-pot, transition-metal-free methods for the direct synthesis of 3-(1-pyrrolidinyl)quinolines. scispace.com One such methodology involves the reaction of a carbanion of tert-butyl 3-(1-pyrrolidinyl)crotonate with nitrobenzenes. scispace.com The addition of the carbanion to the nitrobenzene forms a σH-adduct, which, in the presence of pivaloyl chloride and triethylamine, is converted into either 3-(1-pyrrolidinyl)quinolines or their corresponding 1-oxides, depending on the structure of the starting nitrobenzene. scispace.com This approach is significant as it constructs the quinoline ring from a precursor that already contains the pyrrolidinyl moiety. scispace.com
Strategies for Phenyl Substitution at the Quinoline C-3 Position
Introducing a phenyl group at the C-3 position of the quinoline ring can be achieved through various synthetic routes. One approach involves a reductive cyclization reaction. For instance, substituted o-nitrobenzaldehydes can be treated with ethyl 2-phenylacetate in the presence of a reducing agent. This method allows for the formation of the quinoline ring with the concomitant introduction of the phenyl group at the desired position. A similar one-step procedure for the synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters has been described, which involves the reductive cyclization of substituted o-nitrobenzaldehydes with 3,3-diethoxypropionic acid ethyl ester and SnCl₂·2H₂O. nih.gov
Table 2: Key Reactants and Products in Quinoline Synthesis
| Reaction Name | Key Reactants | Key Product(s) | Reference |
| Friedländer Reaction | 2-aminoaryl aldehyde/ketone, active methylene compound | Substituted quinolines | wikipedia.org |
| Pfitzinger Reaction | Isatin, carbonyl compound, base | Quinoline-4-carboxylic acids | wikipedia.org |
| Knorr Quinoline Synthesis | β-ketoanilide, sulfuric acid | 2-hydroxyquinoline | wikipedia.org |
| Doebner-von Miller Reaction | Aniline, α,β-unsaturated carbonyl compound | Substituted quinolines | wikipedia.org |
| Skraup Synthesis | Aniline, glycerol, sulfuric acid, oxidizing agent | Quinoline | wikipedia.org |
| Conrad-Limpach Synthesis | Aniline, β-ketoester | 4-hydroxyquinoline or 2-hydroxyquinoline | wikipedia.org |
Incorporation of Pyrrolidinyl Moieties at the Quinoline C-2 Position via Nucleophilic Substitution
The introduction of a pyrrolidinyl group at the C-2 position of a quinoline ring is commonly achieved through nucleophilic aromatic substitution (SNAr). This method typically involves the reaction of a quinoline precursor bearing a suitable leaving group at the C-2 position with pyrrolidine (B122466), which acts as the nucleophile. The most common leaving group employed for this purpose is a halogen, such as chlorine.
The reactivity of haloquinolines in nucleophilic substitution reactions is a critical factor. Studies have shown that 2-chloroquinoline (B121035) exhibits high reactivity towards nucleophiles. researchgate.net The reaction proceeds by the attack of the nitrogen atom of pyrrolidine on the electron-deficient C-2 carbon of the quinoline ring, leading to the displacement of the chloride ion and the formation of the C-N bond. This direct amination strategy is a fundamental and widely used approach for synthesizing 2-aminoquinoline (B145021) derivatives, including those with a pyrrolidinyl substituent. nih.gov The efficiency of the substitution can be influenced by reaction conditions such as solvent, temperature, and the presence of a base to neutralize the hydrogen halide formed during the reaction.
Table 1: Nucleophilic Substitution for 2-(1-pyrrolidinyl)quinoline Synthesis
| Precursor | Nucleophile | Key Reaction Type | Product |
| 2-Chloroquinoline | Pyrrolidine | Nucleophilic Aromatic Substitution (SNAr) | 2-(1-pyrrolidinyl)quinoline |
This straightforward approach provides a reliable route to 2-substituted quinolines, forming the basis for the synthesis of more complex structures like 3-Phenyl-2-(1-pyrrolidinyl)quinoline, where the phenyl group at the C-3 position would be present on the initial 2-chloroquinoline substrate.
Molecular Hybridization Strategies Involving Quinoline-Pyrrolidine Systems
Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophores into a single molecule. semanticscholar.org This approach aims to develop compounds with improved affinity, enhanced efficacy, or a dual mode of action, potentially overcoming drug resistance issues. semanticscholar.orgnih.govthesciencein.org The quinoline nucleus is a well-established "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds. nih.govbohrium.com Similarly, the pyrrolidine ring is a key structural component in many natural products and synthetic drugs.
The combination of quinoline and pyrrolidine moieties into a single hybrid molecule has been explored to generate novel chemical entities for various therapeutic applications. nih.govnih.gov This strategy leverages the versatile nature of the quinoline ring, which allows for functionalization at multiple positions, making it an ideal building block for designing hybrid molecules. nih.gov By covalently linking the quinoline and pyrrolidine systems, researchers aim to synergize their individual properties. For example, quinoline-based hybrids have been investigated for their antimalarial, anticancer, and antimicrobial activities. nih.govresearchgate.net The design of such hybrids involves creating a linker between the two scaffolds or directly fusing them, resulting in a new molecular architecture with potentially unique biological profiles. nih.gov
Modern Synthetic Advancements
Recent progress in synthetic organic chemistry has led to the development of more efficient, sustainable, and innovative methods for constructing complex heterocyclic systems like substituted quinolines. These advancements focus on reducing reliance on harsh reagents, improving reaction economy, and exploring novel activation methods.
Transition-Metal-Free Synthetic Protocols
While transition-metal-catalyzed cross-coupling reactions are powerful tools for C-N bond formation, there is a growing demand for transition-metal-free alternatives. scispace.com A primary motivation is to avoid the potential for metal contamination in the final products, which is a significant concern for pharmaceutical applications and often necessitates arduous purification steps. scispace.com Furthermore, these methods can offer advantages in terms of cost and environmental impact. semanticscholar.orgnih.gov
Several metal-free strategies for the synthesis of quinolines have been reported. mdpi.commdpi.comnih.gov A notable development is a one-pot, transition-metal-free methodology for the synthesis of 3-(1-pyrrolidinyl)quinolines. scispace.com This procedure constructs the quinoline ring from a substrate that already contains the pyrrolidinyl moiety. scispace.com The reaction involves the addition of a carbanion from a pyrrolidinyl-containing enamine to a nitrobenzene derivative, which then undergoes cyclization to form the quinoline or quinoline 1-oxide product. scispace.com This approach is significant as it builds the quinoline core in the presence of the pyrrolidine ring, offering an alternative to the more common strategy of adding the pyrrolidine to a pre-formed quinoline. scispace.com Other metal-free approaches include variations on classical name reactions and iodine-catalyzed processes. nih.gov
Microwave and Ultrasound-Assisted Reactions
The use of non-conventional energy sources like microwave irradiation and ultrasound has become a valuable tool in modern organic synthesis. rsc.org These techniques can dramatically accelerate reaction rates, often leading to higher yields and improved product purity with significantly reduced reaction times compared to conventional heating methods. nih.govnih.gov
Microwave-Assisted Synthesis: Microwave irradiation facilitates rapid and uniform heating of the reaction mixture, which can enhance reaction rates and minimize the formation of side products. nih.govnih.gov This technology has been successfully applied to the synthesis of various quinoline derivatives. mdpi.com For instance, the Friedländer synthesis of quinolines, which involves the condensation of a 2-aminoaryl ketone with an α-methylene carbonyl compound, has been efficiently performed under microwave conditions using a solid acid catalyst. mdpi.com Microwave-assisted multicomponent reactions (MCRs) have also proven to be a powerful and green strategy for rapidly assembling complex quinoline-based heterocycles. nih.gov The synthesis of (E)-1-aryl-3-[2-(pyrrolidin-1-yl)quinolin-3-yl]prop-2-en-1-ones has also been reported using microwave assistance. crossref.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Method | Typical Reaction Time | Yield | Key Advantages |
| Conventional Heating | Hours to Days | Variable | Well-established, simple setup |
| Microwave Irradiation | Minutes to Hours | Often Higher | Rapid heating, shorter reaction times, improved yields, energy efficient nih.gov |
| Ultrasound Irradiation | Minutes to Hours | Often Higher | Reduced reaction times, energy saving, eco-friendly rsc.org |
Stereoselective Synthesis Considerations in Quinoline Substrate Formation
Stereoselectivity is a crucial aspect of modern synthetic chemistry, particularly in the preparation of chiral molecules for pharmaceutical applications. While this compound itself is achiral, the introduction of chiral centers into its analogues or precursors necessitates stereocontrolled synthetic methods.
The stereochemistry can be introduced either in the quinoline core or on the substituents. For instance, if the pyrrolidine ring is substituted, its stereocenters must be controlled. A significant advancement in this area is the development of synthetic routes that can transfer existing chirality into the final product without racemization. An example is the transition-metal-free synthesis of 3-(1-pyrrolidinyl)quinolines, which, when starting from optically pure enamines (derived from chiral pyrrolidines), yields the corresponding chiral quinoline products with retention of stereochemical integrity. scispace.com This demonstrates that the reaction conditions are mild enough to avoid epimerization of the stereocenter adjacent to the nitrogen atom. Such strategies are vital for creating libraries of enantiomerically pure quinoline-pyrrolidine compounds for biological evaluation.
Structure Activity Relationship Sar Studies of Quinoline Derivatives with Pyrrolidinyl and Phenyl Moieties
Conformational Analysis and Stereochemical Impact of Pyrrolidine (B122466) Substituents
The non-planar pyrrolidine ring typically exists in one of two predominant puckered conformations known as "envelope" conformers. nih.govnih.gov In these conformations, four of the ring atoms are approximately coplanar, while the fifth atom is out of the plane. These are designated as Cγ-exo and Cγ-endo, depending on the direction of the out-of-plane atom relative to the substituents. nih.govnih.gov
The equilibrium between these conformers can be influenced by the nature and stereochemistry of substituents on the ring. nih.gov For instance, stereoelectronic and inductive factors play a significant role in controlling the ring's pucker. nih.gov While the parent 3-Phenyl-2-(1-pyrrolidinyl)quinoline has an unsubstituted pyrrolidine ring, the principles of conformational locking by introducing substituents are key in rational drug design. Computational studies on related pyrrolidine enamines highlight that the energy differences between various conformers can be small, suggesting that multiple shapes may be accessible under physiological conditions. researchgate.net This conformational flexibility can be advantageous, allowing the molecule to adapt to different biological targets, but it can also be a challenge for designing highly selective ligands.
Table 1: Factors Influencing Pyrrolidine Ring Conformation
| Factor | Description | Impact on Conformation |
|---|---|---|
| Inductive Effects | Electronegativity of substituents. | Electronegative substituents can favor specific puckering modes (e.g., trans-4-fluoroproline (B7722503) favors the exo conformation). nih.gov |
| Stereoelectronic Effects | Orbital overlap and hyperconjugation. | Influences the stability of one conformer over another. nih.gov |
| Steric Hindrance | Bulkiness of substituents. | Large groups like tert-butyl can lock the ring into a specific pucker to minimize steric strain. nih.gov |
| N-Substitution | Nature of the connection to the quinoline (B57606). | The bond to the quinoline nitrogen affects the local electronic environment and steric profile. |
The orientation of the pyrrolidine ring with respect to the quinoline scaffold is defined by the dihedral angle around the C2-N bond. This rotation determines the three-dimensional space occupied by the pyrrolidinyl group and can significantly impact molecular interactions. An unfavorable orientation can lead to steric clashes with the receptor site, abrogating biological activity. Conversely, an optimal dihedral angle can position key atoms for favorable interactions, such as hydrogen bonding or hydrophobic contacts.
Influence of Phenyl Substitution on Molecular Interactions and Biological Activity
The phenyl group at the C-3 position is a key feature of the scaffold, contributing significantly to the molecule's binding affinity through a variety of non-covalent interactions. cambridgemedchemconsulting.com The presence of an aromatic ring allows for engagement with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding site. Placing a phenyl group at the C-2 position has been shown to increase biological activity in other quinoline series. rsc.org
Key molecular interactions involving the phenyl group include:
Pi-Stacking Interactions: These occur between the electron-rich π-system of the phenyl ring and the aromatic side chains of amino acids. These can be "face-to-face" or "edge-to-face" arrangements and are crucial for affinity and specificity. cambridgemedchemconsulting.com
Aryl CH-pi Contacts: The hydrogen atoms on the phenyl ring can interact with the π-electron clouds of other aromatic systems, providing additional stabilizing forces. cambridgemedchemconsulting.com
The electronic nature of the phenyl ring can be modulated by adding substituents. Electron-withdrawing groups (e.g., -Cl, -NO₂) or electron-donating groups (e.g., -OCH₃, -CH₃) can alter the ring's electrostatic potential, fine-tuning its interaction with the biological target and potentially improving activity. mdpi.com
Table 2: Common Molecular Interactions Involving Phenyl Groups
| Interaction Type | Description | Participating Moieties | Typical Energy (kcal/mol) |
|---|---|---|---|
| Hydrophobic | Favorable interaction between non-polar surfaces. | Phenyl ring, aliphatic amino acids (Leu, Val, Ile). | ~0.7 |
| Pi-Stacking | Attraction between aromatic π-systems. | Phenyl ring, aromatic amino acids (Phe, Tyr, Trp). | ~1-3 |
| CH-pi | Interaction of a C-H bond with a π-system. | Phenyl C-H bonds, aromatic amino acid rings. | ~0.5-1.5 |
| Salt Bridge | Electrostatic attraction between opposite charges. | Not directly involving the phenyl ring itself, but can be influenced by its substituents. | ~2 |
Effects of Substituent Position on the Quinoline Scaffold (e.g., C-2, C-3, C-6, C-7, C-8 positions)
The pharmacological profile of a quinoline derivative is highly dependent on the substitution pattern around its core structure. orientjchem.org Different positions on the quinoline ring offer distinct vectors for modification, pointing into different regions of a potential binding site. acs.org
C-2 Position: This position is occupied by the pyrrolidinyl group in the parent scaffold. The nature of the heterocyclic amine at this position is critical. Replacing pyrrolidine with other rings, such as piperazine (B1678402) or N-methyl piperazine, is a common strategy to explore different spatial and basicity requirements for activity. slideshare.net In some quinoline series, 2-furyl or 2-pyridinyl substitutions have shown activity against cancer cell lines. researchgate.net
C-3 Position: As discussed, this position holds the phenyl group, which is a major contributor to binding. The C-3 position itself has been identified as a promising point for modification, pointing toward the substrate pocket in some enzymes. acs.org
C-6 Position: Substitution at the C-6 position can significantly influence activity. For example, a fluorine atom at C-6 is a common feature in many antibacterial quinolones, enhancing their potency. slideshare.net The C-6 position often points towards a small pocket that can be either hydrophobic or hydrophilic, making it a key target for introducing polarity or other functional groups. acs.org
C-7 Position: This is another critical position for modulating activity. In antibacterial quinolones, substitution with rings like piperazine or pyrrolidine at C-7 often leads to active compounds. slideshare.net
C-8 Position: Modification of the C-8 methyl group in 8-methylquinolines has been explored to introduce new functional groups. researchgate.net In other contexts, such as 8-hydroxyquinolines, substituents at the C-5 and C-7 positions can modulate activity, with bulky groups sometimes leading to a reduction in potency. mdpi.com
Table 3: Summary of Substituent Effects on the Quinoline Scaffold
| Position | Common Substituents | General Impact on Biological Activity |
|---|---|---|
| C-2 | Heterocyclic amines (pyrrolidine, piperazine), Aryl groups | Crucial for potency; defines a major interaction vector. slideshare.netresearchgate.net |
| C-3 | Phenyl, other aryl/heteroaryl groups | Important for binding via hydrophobic and π-interactions. rsc.orgacs.org |
| C-6 | Halogens (e.g., Fluorine), polar groups | Can significantly enhance potency and alter pharmacokinetic properties. acs.orgslideshare.net |
| C-7 | Heterocyclic amines (pyrrolidine, piperazine) | Often essential for potent activity in certain classes like antibacterials. slideshare.net |
| C-8 | Alkyl, Aryl groups | Modifications can be used to introduce new functionalities or block metabolism. researchgate.netmdpi.com |
Rational Design Principles for Modulating Pharmacological Effects in Quinoline-Pyrrolidinyl-Phenyl Systems
The SAR data gathered for this molecular class provides a foundation for the rational design of new therapeutic agents with improved properties. orientjchem.orgmanchester.ac.uk The goal of rational design is to make targeted, knowledge-based modifications to a lead compound to enhance its potency, selectivity, and pharmacokinetic profile. mdpi.combenthamscience.com
Key design principles for the quinoline-pyrrolidinyl-phenyl scaffold include:
Conformational Constraint: Introducing substituents onto the pyrrolidine ring can lock it into a more rigid, "bioactive" conformation. nih.gov This reduces the entropic penalty upon binding and can lead to a significant increase in potency and selectivity.
Modulation of the Phenyl Group: The C-3 phenyl ring can be decorated with various substituents to probe for additional interactions. Adding hydrogen bond donors/acceptors or groups that alter the ring's electronic properties can optimize binding affinity. For example, a para-fluoro substituent on a phenyl ring has been shown to improve EC₅₀ values in some pyrrolidine-based systems. nih.gov
Scaffold Decoration: Based on the known importance of substituents at positions C-6 and C-7, these sites can be modified to improve activity or drug-like properties. acs.orgslideshare.net For example, adding a fluorine at C-6 or a small polar group could enhance cell permeability or target engagement.
Bioisosteric Replacement: Parts of the molecule can be replaced with bioisosteres—groups with similar steric and electronic properties. For instance, the phenyl ring could be replaced with a bioisosteric heterocycle like thiophene (B33073) or pyridine (B92270) to explore new interactions or alter metabolism. Similarly, the quinoline core could be replaced with a quinoxaline (B1680401) or cinnoline (B1195905) scaffold. mdpi.comnih.gov
By systematically applying these principles, medicinal chemists can navigate the chemical space around the this compound scaffold to develop novel compounds with fine-tuned pharmacological effects for a variety of therapeutic targets. orientjchem.orgnih.gov
Computational and Theoretical Investigations
Molecular Docking and Ligand-Target Interaction Studies
Characterization of Binding Modes at Active Sites
To elucidate the binding mode of 3-Phenyl-2-(1-pyrrolidinyl)quinoline, molecular docking simulations would be a primary computational tool. This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. For quinoline (B57606) derivatives, a common target for such studies is the ATP-binding site of protein kinases like the Epidermal Growth Factor Receptor (EGFR).
The process would involve preparing a 3D structure of this compound and a high-resolution crystal structure of the target protein. Docking algorithms would then systematically sample various conformations and orientations of the ligand within the binding pocket, scoring them based on intermolecular interactions.
Key interactions that would be analyzed include:
Hydrogen Bonds: The nitrogen atom in the quinoline ring or any suitable functional groups could act as hydrogen bond acceptors or donors with amino acid residues like methionine, lysine, or aspartate in the active site.
Hydrophobic Interactions: The phenyl and quinoline rings are expected to form significant hydrophobic interactions with nonpolar residues such as leucine, valine, and alanine.
Pi-Interactions: Pi-pi stacking or pi-cation interactions could occur between the aromatic rings of the ligand and residues like phenylalanine or tyrosine.
The results would be visualized and analyzed to identify the most stable binding pose, characterized by the lowest binding energy. This information is crucial for understanding the structural basis of the compound's potential biological activity.
Conformational Studies and Molecular Dynamics Simulations
Conformational analysis of this compound would be essential to understand its three-dimensional structure and flexibility, which are critical determinants of its interaction with biological targets. The rotational freedom around the single bonds connecting the phenyl group to the quinoline core and the pyrrolidinyl group to the quinoline core would be of particular interest.
Molecular Dynamics (MD) simulations would provide deeper insights into the dynamic behavior of the ligand-protein complex over time. An initial docked pose from the molecular docking study would be placed in a simulated physiological environment (a box of water molecules with ions). The simulation would then calculate the trajectories of atoms over a set period, typically nanoseconds.
Analysis of the MD trajectory would reveal:
Stability of the Binding Pose: Root Mean Square Deviation (RMSD) of the ligand and protein backbone would be monitored to assess the stability of the complex. A stable complex would show minimal fluctuations in RMSD over the simulation time.
Key Intermolecular Interactions: The persistence of hydrogen bonds and other key interactions identified in docking would be analyzed throughout the simulation.
Conformational Changes: Both the ligand and the protein might undergo conformational adjustments to achieve an optimal fit. These changes can be crucial for biological activity.
Reaction Mechanism Elucidation through Computational Methods
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms. For this compound, this could involve studying its synthesis or its metabolic fate.
To investigate a potential synthetic route, computational chemists would model the reactants, intermediates, transition states, and products. By calculating the energies of these species, a reaction energy profile can be constructed. This profile helps in:
Identifying the Rate-Determining Step: The transition state with the highest energy barrier corresponds to the slowest step in the reaction.
Visualizing Electron Movement: Analysis of molecular orbitals (e.g., HOMO-LUMO) can provide insights into the electronic rearrangements that occur during the reaction.
For instance, in a hypothetical synthesis involving the reaction of a phenyl-substituted precursor with a pyrrolidinyl-containing reactant, DFT calculations could map out the entire pathway, providing a detailed atomistic view of the bond-forming and bond-breaking processes.
Q & A
Q. What are the standard synthetic routes for preparing 3-Phenyl-2-(1-pyrrolidinyl)quinoline?
- Methodological Answer : The compound can be synthesized via transition-metal-free one-pot reactions involving nitrobenzenes and 3-(1-pyrrolidinyl)crotonates. This method avoids costly catalysts and simplifies purification . Traditional approaches like the Skraup or Doebner-von Miller synthesis may also apply, but they often require harsh conditions (e.g., high-temperature acid catalysis) and yield variability .
Q. How is this compound characterized analytically?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : Assign δ values for pyrrolidinyl protons (e.g., 1H NMR: 2.5 ppm for CH2 groups) and aromatic quinoline signals .
- X-ray Crystallography : Resolve crystal structures (e.g., R factor = 0.052) to confirm stereochemistry and substituent positioning .
- HPLC : Verify purity (≥95%) using reverse-phase columns with UV detection .
Q. What are the primary applications of this compound in pharmaceutical research?
- Methodological Answer : The pyrrolidinyl-quinoline scaffold is explored for serotonin receptor antagonism and antimicrobial activity. Structural analogs are synthesized via regioselective substitutions (e.g., trifluoromethyl groups at specific positions) to enhance binding affinity .
Advanced Research Questions
Q. How can synthetic efficiency be improved for this compound derivatives?
Q. What mechanistic insights explain discrepancies in nitrogen transformation during quinoline biodegradation?
- Methodological Answer : Aerobic degradation releases NH4+ (48±10% yield), but conflicting reports (40–48%) arise from microbial strain variability (e.g., Pseudomonas sp. vs. autotrophic nitrifiers). Use MABR systems with bulk DO >1.3 mg/L to suppress DNRA and prioritize heterotrophic denitrification .
Q. How do substituents (e.g., trifluoromethyl) influence the bioactivity of this compound?
- Methodological Answer : Substituent effects are evaluated via isosteric replacements (e.g., CF3 for CH3) and SAR studies. For example, 4-trifluoromethyl analogs show enhanced metabolic stability due to reduced CYP450 oxidation . Computational docking (e.g., AutoDock Vina) predicts binding modes to targets like 5-HT1A receptors .
Q. What strategies mitigate environmental persistence of quinoline derivatives?
- Methodological Answer : Design biodegradable analogs by introducing hydroxyl or carboxyl groups. Combine MABR with partial nitritation-anammox to reduce NH4+ accumulation (e.g., from 9.3 mg N/L to <2 mg N/L) . Monitor toxicity thresholds (IC50) for ammonia-oxidizing bacteria, which are 100x more sensitive to hydrocarbons than heterotrophs .
Q. How are data contradictions in genotoxicity studies addressed for quinoline-based compounds?
- Methodological Answer : Reconcile conflicting results (e.g., Ames test outcomes) by standardizing assay conditions (e.g., S9 liver enzyme concentration). Prioritize in vivo carcinogenicity models to validate in vitro findings, noting that quinoline is classified as "likely carcinogenic" by the US EPA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
